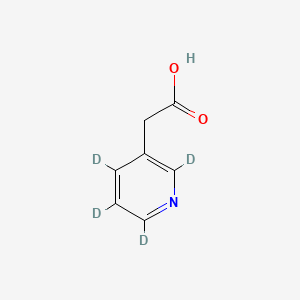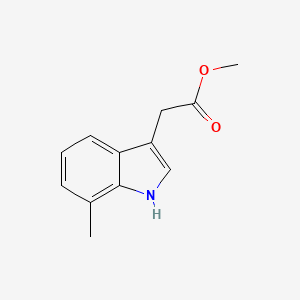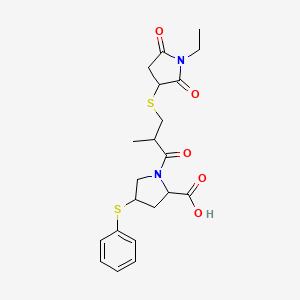![molecular formula C29H34N4O5S B12288036 1,3-thiazol-5-ylmethyl N-[5-(2,5-dioxo-4-propan-2-ylimidazolidin-1-yl)-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12288036.png)
1,3-thiazol-5-ylmethyl N-[5-(2,5-dioxo-4-propan-2-ylimidazolidin-1-yl)-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des(isopropylthiazolyl) Hydantoïne Ritonavir: est un dérivé du Ritonavir, un médicament antirétroviral utilisé pour traiter et prévenir le VIH/SIDA. Ce composé est caractérisé par sa formule moléculaire C29H34N4O5S et un poids moléculaire de 550,67 g/mol . Il est principalement utilisé dans les milieux de recherche, en particulier dans l'étude des infections virales et de la protéomique .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du Des(isopropylthiazolyl) Hydantoïne Ritonavir implique plusieurs étapes, commençant par la préparation des intermédiaires hydantoïne et thiazolyl. Ces intermédiaires sont ensuite couplés dans des conditions de réaction spécifiques pour former le composé final. La réaction nécessite généralement des températures contrôlées et l'utilisation de solvants tels que le chloroforme, le DMSO ou le méthanol .
Méthodes de production industrielle: La production industrielle du Des(isopropylthiazolyl) Hydantoïne Ritonavir suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle qualité pour garantir la pureté et la constance du produit final. Le composé est souvent produit sous forme solide et stocké à basse température pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Types de réactions: Le Des(isopropylthiazolyl) Hydantoïne Ritonavir subit diverses réactions chimiques, notamment:
Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.
Réduction: Le composé peut être réduit à l'aide d'agents réducteurs, ce qui conduit au gain d'hydrogène ou à la perte d'oxygène.
Substitution: Cela implique le remplacement d'un groupe fonctionnel par un autre, généralement dans des conditions spécifiques.
Réactifs et conditions courants:
Agents oxydants: Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs: Borohydrure de sodium, hydrure d'aluminium et de lithium.
Réactifs de substitution: Halogènes, agents alkylants.
Produits principaux: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des formes désoxygénées .
Applications de la recherche scientifique
Le Des(isopropylthiazolyl) Hydantoïne Ritonavir a un large éventail d'applications dans la recherche scientifique:
Chimie: Utilisé comme étalon de référence en chimie analytique et pour étudier les mécanismes réactionnels.
Biologie: Employé dans la recherche en protéomique pour étudier les interactions et les fonctions des protéines.
Médecine: Enquête sur ses propriétés antivirales potentielles, en particulier contre le VIH et d'autres infections virales.
Industrie: Utilisé dans le développement de médicaments antiviraux et comme étalon de contrôle qualité dans la fabrication pharmaceutique .
Mécanisme d'action
Le mécanisme d'action du Des(isopropylthiazolyl) Hydantoïne Ritonavir implique l'inhibition de l'enzyme protéase du VIH. Cette enzyme est cruciale pour le clivage des polyprotéines virales en protéines fonctionnelles nécessaires à la réplication virale. En inhibant cette enzyme, le composé empêche la maturation des particules virales, réduisant ainsi la charge virale chez les personnes infectées .
Applications De Recherche Scientifique
Des(isopropylthiazolyl) Hydantoin Ritonavir has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential antiviral properties, particularly against HIV and other viral infections.
Industry: Utilized in the development of antiviral drugs and as a quality control standard in pharmaceutical manufacturing .
Mécanisme D'action
The mechanism of action of Des(isopropylthiazolyl) Hydantoin Ritonavir involves the inhibition of the HIV protease enzyme. This enzyme is crucial for the cleavage of viral polyproteins into functional proteins necessary for viral replication. By inhibiting this enzyme, the compound prevents the maturation of viral particles, thereby reducing the viral load in infected individuals .
Comparaison Avec Des Composés Similaires
Composés similaires:
Ritonavir: Le composé parent, utilisé comme médicament antirétroviral.
Lopinavir: Un autre inhibiteur de la protéase utilisé en association avec le Ritonavir.
Indinavir: Un inhibiteur de la protéase similaire avec une structure moléculaire différente.
Unicité: Le Des(isopropylthiazolyl) Hydantoïne Ritonavir est unique en raison de ses modifications structurelles spécifiques, qui peuvent améliorer son affinité de liaison et son activité inhibitrice contre l'enzyme protéase du VIH. Ces modifications en font également un outil précieux dans les milieux de recherche pour étudier les relations structure-activité des inhibiteurs de la protéase .
Propriétés
Formule moléculaire |
C29H34N4O5S |
|---|---|
Poids moléculaire |
550.7 g/mol |
Nom IUPAC |
1,3-thiazol-5-ylmethyl N-[5-(2,5-dioxo-4-propan-2-ylimidazolidin-1-yl)-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C29H34N4O5S/c1-19(2)26-27(35)33(28(36)32-26)22(13-20-9-5-3-6-10-20)15-25(34)24(14-21-11-7-4-8-12-21)31-29(37)38-17-23-16-30-18-39-23/h3-12,16,18-19,22,24-26,34H,13-15,17H2,1-2H3,(H,31,37)(H,32,36) |
Clé InChI |
CDGZDJUYEAMJKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(=O)N(C(=O)N1)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6,7-Dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate](/img/structure/B12287960.png)

![3-[[4-Bromo-3-(ethoxymethyl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12287967.png)

![4-Hydroxy-4-methyl-1,6,7,8-tetrahydropyrano[3,4-f]indolizine-3,10-dione](/img/structure/B12287980.png)
![Disodium;6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12287987.png)

![2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile](/img/structure/B12288005.png)

![1-(11,18-Dihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl)-2-hydroxyethanone](/img/structure/B12288007.png)
![1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B12288011.png)


